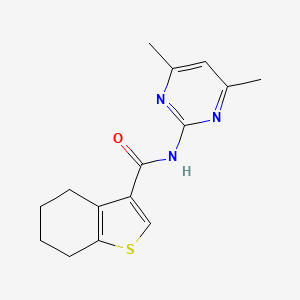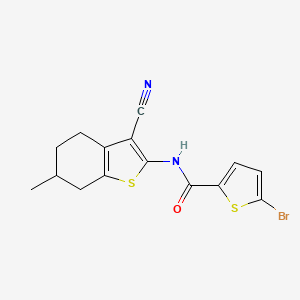![molecular formula C15H14ClNO3S B4184313 isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4184313.png)
isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate
Vue d'ensemble
Description
Isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of drugs known as lipoate analogs, which target the mitochondrial tricarboxylic acid (TCA) cycle and disrupt cancer cell metabolism.
Mécanisme D'action
Isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate targets the TCA cycle, which is a vital metabolic pathway in cancer cells. By inhibiting two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, this compound disrupts cancer cell metabolism and induces apoptosis. In addition, this compound has been shown to inhibit the production of reactive oxygen species, which are known to play a role in cancer cell survival.
Biochemical and Physiological Effects
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells. It has been shown to decrease ATP levels, increase ROS production, and induce mitochondrial dysfunction. In addition, this compound has been shown to inhibit the expression of several key oncogenes, including c-Myc and Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate is its broad-spectrum antitumor activity, which makes it a promising candidate for the treatment of a wide range of cancers. In addition, this compound has been shown to enhance the efficacy of other anticancer drugs, which could lead to more effective combination therapies. However, one of the main limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate. One area of research is the identification of biomarkers that can predict response to this compound treatment. Another area of research is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
Isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate has been extensively studied in preclinical and clinical models for its potential as an anticancer drug. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including pancreatic, breast, lung, and ovarian cancers. In addition, this compound has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin, when used in combination.
Propriétés
IUPAC Name |
propan-2-yl 2-[(3-chlorobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-9(2)20-15(19)12-6-7-21-14(12)17-13(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUQXDPKHZRLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4184249.png)
![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184262.png)

![2-(4-nitrophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4184269.png)

![N-[4-(aminosulfonyl)benzyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B4184277.png)
![ethyl N-[(5-methyl-3-thienyl)carbonyl]glycinate](/img/structure/B4184282.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184297.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4184305.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4184320.png)

![methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate](/img/structure/B4184332.png)
![6-bromo-3-chloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4184336.png)

